molecular formula C15H13N5O B2529484 3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-11-2

3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2529484
CAS No.: 872591-11-2
M. Wt: 279.303
InChI Key: HPHYTORBLIUBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core of triazole and pyrimidinone rings. This scaffold is notable for its structural versatility and pharmacological relevance, particularly in anticancer and antiviral drug discovery . The substituents at positions 3 and 6—3,4-dimethylphenyl and propargyl groups, respectively—impart unique electronic and steric properties, which influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)12-6-5-10(2)11(3)8-12/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHYTORBLIUBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring.

    Introduction of Functional Groups: The dimethylphenyl and propynyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The propargyl (prop-2-yn-1-yl) substituent at position 6 enables participation in palladium-mediated coupling reactions. For example:

  • Sonogashira Coupling : The alkyne group can react with aryl or heteroaryl halides to form extended conjugated systems, enhancing electronic properties for pharmacological applications.

  • Cycloaddition Reactions : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole derivatives, though steric hindrance from the 3,4-dimethylphenyl group may influence regioselectivity.

Electrophilic Substitution Reactions

The electron-rich triazole and pyrimidine rings undergo electrophilic aromatic substitution (EAS) at specific positions:

  • Nitration : Directed by the pyrimidinone oxygen, nitro groups are introduced at position 5 of the pyrimidine ring under mixed acid conditions .

  • Halogenation : Bromine or chlorine can be added at position 2 of the triazole ring using N-bromosuccinimide (NBS) or Cl₂ gas .

Functionalization via Acylation

The NH group (if present in derivatives) undergoes acylation to form amides or sulfonamides. For example:

  • Reaction with acetic anhydride yields N-acetyl derivatives, improving solubility for biological testing.

  • Sulfonation with sulfonyl chlorides introduces polar groups for enhanced receptor binding .

Oxidation and Reduction

  • Oxidation : The propargyl group can be oxidized to a ketone using Hg(II) salts, though over-oxidation to carboxylic acids is possible.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the alkyne to a cis-alkene, modifying steric and electronic profiles.

Biological Derivatization

Structural analogs are synthesized to explore structure-activity relationships (SAR):

  • Alkyl Chain Modifications : Replacing the propargyl group with longer alkynyl or aryl chains alters pharmacokinetics .

  • Methylphenyl Substitution : Electron-withdrawing groups at the 3,4-dimethylphenyl moiety enhance metabolic stability.

Key Research Findings

  • Cross-coupling reactions with the propargyl group show high regioselectivity in forming bioconjugates.

  • Electrophilic substitutions on the triazole ring are sterically hindered by the 3,4-dimethylphenyl group, favoring pyrimidine ring modifications .

  • A

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidine compounds have shown promising anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells through the following pathways:

  • Reactive Oxygen Species (ROS) Accumulation : Similar compounds have been shown to increase ROS levels leading to mitochondrial dysfunction and apoptosis.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) can halt cell proliferation.

Case Study : A related triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, indicating significant potency compared to conventional treatments.

Anticonvulsant Properties

The triazole nucleus has also been explored for anticonvulsant properties. Compounds derived from this structure have been evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ). Some derivatives exhibited notable protective effects at specific dosages.

Data Table: Summary of Biological Activities

Activity Type Compound Structure IC50 Value Mechanism of Action
AnticancerTriazolo-pyrimidine0.43 µMInduction of apoptosis via ROS accumulation
AnticonvulsantTriazole derivativesVariesProtection against PTZ-induced seizures
Enzyme InhibitionCDK inhibitorsVariesInhibition of cell cycle progression

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The triazolopyrimidinone core allows for diverse substitutions at positions 3 and 6, enabling fine-tuning of biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Compound Name Substituent at Position 3 Substituent at Position 6 Key Biological Activity Physical Properties References
Target Compound 3,4-Dimethylphenyl Prop-2-yn-1-yl Under investigation Data not reported
6g (Xu et al., 2017) 3,4-Dimethoxyphenyl 3-Nitro-4-methoxyphenyl Antiproliferative (IC₅₀: 1.2 µM) mp 168–170°C; NMR confirmed
Lead Antiviral Compound Undisclosed Undisclosed Antiviral (CHIKV inhibition) Screening data only
13 (Molecules, 2015) 2-Hydroxyphenyl Methyl Unreported mp 184°C; IR: 3433 cm⁻¹ (OH)
BF23689 4-Methylphenyl 2-Oxo-2-phenylethyl Unreported
10a (Heterocycles, 2006) 4-Chlorophenyl Hexyl Unreported mp 78°C; IR: 1645 cm⁻¹ (C=O)
6k (Xu et al., 2017) 4-Methoxyphenyl 3-Amino-4-methoxyphenyl Antiproliferative (IC₅₀: 0.8 µM) NMR and activity data
15 (Xiao-Hua Zen, 2006) Phenyl 4-Chlorophenoxy/isopropyl Structural analysis Dihedral angles: 1.09–87.74°

Physicochemical and Spectroscopic Properties

  • Melting Points: Derivatives with polar substituents (e.g., hydroxyl in 13) exhibit higher melting points (184°C) compared to nonpolar analogs like 10a (78°C) .
  • Spectroscopic Signatures : IR peaks for C=O (1645–1680 cm⁻¹) and OH/NH stretches (3281–3492 cm⁻¹) are consistent across analogs, confirming core stability .

Key Research Findings and Implications

  • Substituent Flexibility : The propargyl group in the target compound offers synthetic versatility for click chemistry modifications, a feature absent in analogs like 6g or 6k .
  • Toxicity Profile : 3-Alkyl/aryl derivatives (e.g., target compound) generally exhibit low toxicity, as seen in , making them promising for further development .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

This compound can be synthesized through various methods involving triazole and pyrimidine derivatives. The synthesis often employs cycloaddition reactions and can be optimized using environmentally friendly catalysts, such as Cu@Py-Oxa@SPION, which enhances yield and reduces reaction time .

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 10 to 30 µM .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory activity. Triazoles are known to inhibit cyclooxygenase (COX) enzymes which are involved in the inflammatory process. Preliminary data indicate that derivatives of this compound could selectively inhibit COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Antimicrobial Activity

Triazole derivatives are renowned for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens including bacteria and fungi. For example, studies indicate that similar triazole compounds exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) in the low µg/mL range .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the cytotoxicity of various triazole derivatives against MCF-7 cells. The results indicated that modifications at the phenyl ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values as low as 12 µM .
  • Case Study on COX Inhibition : Another research focused on the anti-inflammatory effects of triazole compounds. It was found that certain derivatives exhibited selective inhibition of COX-II over COX-I, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes and other related pathways involved in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Data Summary Table

Biological ActivityIC50 (µM)Mechanism
Anticancer (MCF-7)12 - 30Induction of apoptosis
Anti-inflammatory (COX-II)0.52 - 22COX inhibition
Antimicrobial<10Disruption of microbial cell walls

Q & A

Q. Troubleshooting :

  • Byproduct Formation : Add molecular sieves to scavenge water in moisture-sensitive steps .
  • Low Alkyne Reactivity : Pre-activate the acetylene with TMS-Cl .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition potential?

Q. Methodology :

Molecular Docking : Use AutoDock Vina to predict binding poses against kinase ATP pockets (e.g., EGFR, VEGFR2). Focus on interactions between the pyrimidinone C7=O and catalytic lysine residues .

Enzyme Assays : Test IC50_{50} values via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) at 10 µM–1 nM concentrations .

Mutagenesis Studies : Engineer kinases with alanine substitutions at predicted binding residues to validate docking results .

SAR Insight : A methyl group on the phenyl ring (3,4-dimethyl) in related compounds enhanced hydrophobic binding by 2-fold compared to fluorine analogs .

Advanced: What analytical techniques resolve degradation products under physiological conditions?

Use LC-HRMS/MS with simulated gastric fluid (pH 2.0) and plasma (pH 7.4):

  • Degradation Pathways : Hydrolysis of the pyrimidinone ring or oxidation of the alkyne.
  • Fragmentation Patterns : Monitor m/z shifts (e.g., +16 Da for hydroxylation) .

Stabilization Strategy : Co-crystallize with cyclodextrins to shield the alkyne from oxidation .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Q. Approaches :

  • Salt Formation : React with HCl or sodium citrate to improve ionic solubility .
  • Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm) via thin-film hydration .
  • Co-Solvent Systems : Use DMSO/PBS (≤0.1% DMSO) for cell-based assays .

Validation : Measure solubility via shake-flask method (UV-Vis at λ = 270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.